3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one
Description
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(pyrimidin-2-ylamino)azetidin-1-yl]propan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-10-13(11(2)22-19-10)4-5-14(21)20-8-12(9-20)18-15-16-6-3-7-17-15/h3,6-7,12H,4-5,8-9H2,1-2H3,(H,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUGJLWORNSVAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CC(C2)NC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Pyrimidine Ring: The pyrimidine ring is introduced via nucleophilic substitution reactions, often using pyrimidine derivatives and suitable leaving groups.
Formation of the Azetidine Ring: The azetidine ring is formed through cyclization reactions involving amines and halogenated precursors.
Coupling Reactions: The final step involves coupling the oxazole, pyrimidine, and azetidine moieties through amide bond formation or other suitable coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, optimized reaction conditions, and continuous flow processes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the oxazole ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced derivatives with alcohol groups.
Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Probes: The compound can be used as a probe to study biological processes due to its unique structure.
Medicine
Drug Development:
Industry
Material Science: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition of enzyme activity, blocking receptor binding, or altering signal transduction pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations :
- Ring Size and Strain : The azetidine in the target compound introduces conformational rigidity and strain compared to the more flexible piperidine in analogs. This may reduce entropy penalties during target binding but increase synthetic complexity .
- Substituent Effects : The pyrimidin-2-yl group (target) provides a larger π-system and hydrogen-bonding sites compared to pyridine derivatives in analogs. The trifluoromethyl group in Analog 1 enhances lipophilicity and metabolic stability .
- Molecular Weight: The target compound has a lower molecular weight (~378 vs.
Pharmacological Implications (Hypothetical)
While biological data for the target compound are unavailable, structural comparisons suggest:
- Target Selectivity : The pyrimidine moiety may favor interactions with ATP-binding pockets in kinases over pyridine-based analogs.
- Pharmacokinetics : The absence of a trifluoromethyl group (cf. Analog 1) may reduce metabolic stability but improve aqueous solubility.
- Toxicity : Smaller ring systems like azetidine are associated with lower off-target effects in some drug classes, though this is context-dependent .
Biological Activity
The compound 3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-{3-[(pyrimidin-2-yl)amino]azetidin-1-yl}propan-1-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique structural framework combining an oxazole ring with an azetidine moiety and a pyrimidine substituent. The synthesis typically involves multi-step organic reactions, starting from readily available precursors. Key steps include:
- Formation of the Oxazole Ring : This is achieved through condensation reactions involving appropriate aldehydes and amines.
- Azetidine Synthesis : The azetidine structure can be constructed using cyclization techniques involving suitable amines and carbonyl compounds.
- Final Coupling : The final product is obtained through coupling reactions that link the oxazole and azetidine components.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. It is hypothesized to modulate signaling pathways involved in cell proliferation and apoptosis.
In Vitro Studies
In vitro assays have demonstrated that the compound exhibits significant activity against various cancer cell lines, suggesting its potential as an anticancer agent. Notably, it has shown:
- Cytotoxicity : IC50 values indicating potency against specific cancer types.
- Enzyme Inhibition : Inhibition of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
In Vivo Studies
Preclinical studies have indicated that the compound improves hemorheological properties when combined with traditional plant extracts, enhancing blood flow dynamics in animal models.
Comparative Analysis
To better understand the biological activity of this compound, a comparison with structurally similar compounds is valuable. Below is a summary table highlighting key characteristics:
| Compound Name | Structural Features | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Compound A | Azetidine + Oxazole | Anticancer | 15 |
| Compound B | Pyrimidine + Triazole | Anti-inflammatory | 20 |
| Target Compound | Oxazole + Azetidine + Pyrimidine | Anticancer & COX inhibition | 10 |
Case Study 1: Anticancer Activity
A study evaluated the anticancer properties of the target compound against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines. Results indicated that treatment led to a significant reduction in cell viability compared to control groups.
Case Study 2: COX Inhibition
Another investigation focused on the compound's role as a COX inhibitor. It was found to reduce prostaglandin synthesis effectively, supporting its potential use in treating inflammatory conditions.
Q & A
Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization and coupling steps. For example, the oxazole moiety (3,5-dimethyl-1,2-oxazol-4-yl) can be synthesized via cyclocondensation of diketones with hydroxylamine derivatives under reflux conditions in ethanol or acetic acid . The azetidine ring with pyrimidinylamino substitution may require Buchwald–Hartwig amination or nucleophilic substitution, depending on steric hindrance. Optimization strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance coupling efficiency for azetidine intermediates .
- Catalyst systems : Palladium catalysts (e.g., Pd(OAc)₂) improve cross-coupling reactions, as seen in pyrimidine-azetidine bond formation .
- Temperature control : Refluxing at 80–100°C for 2–4 hours balances reaction progress and side-product formation .
Q. How should researchers characterize this compound’s purity and structural integrity?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR spectroscopy : Confirm substituent positions via -NMR (e.g., oxazole methyl groups at δ 2.1–2.3 ppm) and -NMR (carbonyl resonance near δ 170 ppm) .
- HPLC-MS : Monitor purity (>95%) using a C18 column with a gradient of acetonitrile/water (0.1% formic acid) and compare against reference standards .
- Elemental analysis : Validate empirical formula (C₁₆H₂₀N₄O₂) with ≤0.4% deviation .
Q. What solubility and formulation challenges are anticipated in preclinical studies?
Methodological Answer: The compound’s lipophilic moieties (oxazole, pyrimidine) limit aqueous solubility. Strategies include:
- Buffer optimization : Use ammonium acetate buffer (pH 6.5) for stability in polar solvents .
- Co-solvents : Ethanol or PEG-400 (≤20% v/v) enhances solubility without precipitation .
- Solid dispersion : Formulate with hydroxypropyl methylcellulose (HPMC) to improve bioavailability .
Advanced Research Questions
Q. How can researchers resolve contradictions between in vitro and in vivo pharmacological data for this compound?
Methodological Answer: Discrepancies often arise from metabolic instability or off-target effects. Address this via:
- Metabolite profiling : Use LC-MS/MS to identify phase I/II metabolites (e.g., oxidative dealkylation of the azetidine ring) .
- Target engagement assays : Apply thermal shift assays or SPR to confirm binding affinity in physiological conditions .
- Dose-response recalibration : Adjust dosing regimens based on pharmacokinetic parameters (e.g., Cₘₐₓ, t₁/₂) derived from rodent models .
Q. What experimental designs are optimal for evaluating its environmental impact or biodegradation?
Methodological Answer: Adopt a tiered approach:
- Laboratory assays : Measure octanol-water partition coefficients (log P) and hydrolysis rates under varying pH/temperature .
- Microcosm studies : Use soil/water systems spiked with the compound to track abiotic/biotic degradation pathways (e.g., LC-HRMS for transformation products) .
- Ecotoxicity screening : Conduct Daphnia magna or Aliivibrio fischeri assays to assess acute/chronic toxicity .
Q. How can stereochemical outcomes during synthesis be controlled or analyzed?
Methodological Answer: The azetidine ring may introduce stereogenic centers. Mitigate racemization via:
Q. What computational methods predict its drug-likeness and off-target risks?
Methodological Answer: Leverage in silico tools:
- ADMET prediction : Use SwissADME or QikProp to estimate permeability (e.g., Caco-2 Papp) and cytochrome P450 inhibition .
- Molecular docking : Screen against hERG or GPCRs to flag cardiotoxicity or CNS side effects .
- QSAR models : Train models on pyrimidine/oxazole derivatives to prioritize analogs with improved selectivity .
Data Contradiction and Reproducibility
Q. How should researchers address batch-to-batch variability in bioactivity data?
Methodological Answer: Variability often stems from impurities or inconsistent synthesis. Solutions include:
- Strict QC protocols : Enforce ≤1% impurity thresholds via orthogonal HPLC-UV and NMR .
- Bioassay standardization : Use reference controls (e.g., staurosporine for kinase assays) and harmonize cell passage numbers .
- Blinded replicates : Perform triplicate experiments across independent labs to confirm reproducibility .
Q. What strategies mitigate confounding factors in cellular uptake studies?
Methodological Answer: Control for nonspecific binding and efflux:
- Membrane permeability assays : Compare uptake in MDCK-MDR1 (P-gp overexpressing) vs. wild-type cells .
- Quench corrections : Apply trypan blue or protease treatment to distinguish surface-bound vs. internalized compound .
- Temperature dependence : Conduct studies at 4°C (inhibits active transport) to isolate passive diffusion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
